Conformational Constraint as a Key Determinant of 5-HT1A Receptor Binding Affinity
The indane ring in 1-Indan-1-yl-piperazine introduces conformational constraint, a critical factor for optimizing binding affinity at serotonin 5-HT1A receptors. While direct binding data for the unsubstituted parent compound is absent from primary literature, SAR analysis of closely related indanyl-piperazine derivatives demonstrates that the constrained geometry of the indane core is essential for achieving nanomolar affinity at 5-HT1A receptors [1]. For example, the benzodioxopiperazine derivative S15535, which incorporates a similar constrained indane-like core, exhibits a high affinity for 5-HT1A receptors with a Ki of 0.7 nM [1]. This is in stark contrast to simpler, more flexible piperazine analogs, which generally display significantly weaker binding [1]. This class-level inference underscores the value of 1-Indan-1-yl-piperazine as a starting point for designing potent 5-HT1A ligands, where conformational control is paramount.
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not available (parent scaffold). Serves as a precursor to high-affinity compounds. |
| Comparator Or Baseline | Flexible arylpiperazines (baseline for low affinity) |
| Quantified Difference | Derivative S15535 (Ki = 0.7 nM) exemplifies the high affinity achievable with a constrained core, while flexible analogs are typically much weaker (exact values not provided in this source) [1]. |
| Conditions | Cloned human 5-HT1A receptors |
Why This Matters
This confirms that the indane-piperazine core is a privileged scaffold for achieving high 5-HT1A affinity, justifying its selection over simpler, flexible piperazines for CNS-targeted research.
- [1] Millan, M. J., et al. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity. Journal of Pharmacology and Experimental Therapeutics, 1997. View Source
